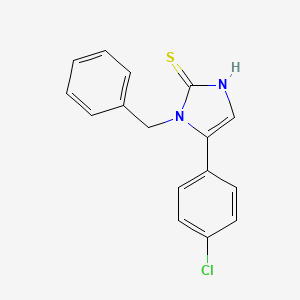

1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Description

Chemical Identity and Structural Characterization of 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and aromatic substituents. The preferred IUPAC name for this compound is 3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione, which reflects the tautomeric form and specific substitution pattern of the imidazole ring system. This nomenclature system accounts for the presence of the thiol group at position 2, the benzyl substituent at position 1, and the 4-chlorophenyl group at position 5 of the imidazole core structure.

The compound is officially registered with Chemical Abstracts Service number 790681-60-6, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include this compound, which emphasizes the thiol tautomeric form of the molecule. The molecular formula C₁₆H₁₃ClN₂S accurately represents the atomic composition, indicating sixteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | 3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione |

| Alternative Name | This compound |

| CAS Registry Number | 790681-60-6 |

| Molecular Formula | C₁₆H₁₃ClN₂S |

| Molecular Weight | 300.81 g/mol |

The systematic naming conventions also account for the stereochemical implications of the heterocyclic structure. The imidazole ring system exhibits planar geometry with specific bond angles and electronic distribution patterns that influence the overall molecular conformation. The benzyl and 4-chlorophenyl substituents introduce additional conformational considerations that are reflected in the systematic nomenclature through positional designations and substituent priority rules established by IUPAC guidelines.

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. The imidazole ring system adopts a planar configuration with characteristic bond lengths and angles consistent with aromatic heterocyclic compounds. The five-membered ring structure exhibits nitrogen atoms at positions 1 and 3, creating distinct electronic environments that influence the overall molecular geometry and intermolecular interactions.

Structural analysis indicates that the compound features a central imidazole ring with specific geometric parameters that define its molecular framework. The benzyl group attached to nitrogen at position 1 introduces rotational freedom around the carbon-nitrogen bond, allowing for various conformational states in both solution and solid phases. The 4-chlorophenyl substituent at position 5 contributes additional steric and electronic effects that influence the overall molecular geometry and crystal packing behavior.

The presence of the thiol group at position 2 creates opportunities for hydrogen bonding interactions that significantly impact crystal formation and stability. These intermolecular interactions, particularly nitrogen-hydrogen to nitrogen and sulfur-hydrogen to nitrogen contacts, play crucial roles in determining the solid-state structure and physical properties of the crystalline material. The chlorine substituent on the phenyl ring introduces additional electrostatic interactions through halogen bonding effects that contribute to the overall crystal packing efficiency.

| Geometric Parameter | Description |

|---|---|

| Ring System | Five-membered imidazole core |

| Nitrogen Positions | N1 and N3 in imidazole ring |

| Substituent Positions | Benzyl at N1, 4-chlorophenyl at C5, thiol at C2 |

| Molecular Planarity | Imidazole ring essentially planar |

| Intermolecular Interactions | Hydrogen bonding and halogen contacts |

Computational analysis using density functional theory methods provides additional insights into the electronic structure and geometric optimization of the molecule. These calculations reveal the preferred conformational states and electronic distribution patterns that govern the molecular geometry and reactivity. The benzyl and chlorophenyl substituents exhibit specific orientations relative to the imidazole plane that are determined by steric interactions and electronic conjugation effects.

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. These methods provide complementary information about the electronic structure, vibrational modes, and fragmentation patterns that are characteristic of this heterocyclic compound. The integration of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy creates a complete analytical profile that enables definitive structural determination and purity assessment.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment and connectivity of atoms within this compound. Proton nuclear magnetic resonance analysis reveals distinct signal patterns corresponding to the various aromatic and aliphatic hydrogen environments present in the molecule. The benzyl methylene protons exhibit characteristic chemical shifts and coupling patterns that distinguish them from the aromatic hydrogen atoms on both the benzyl and chlorophenyl ring systems.

The imidazole ring hydrogen atoms display unique chemical shift values that reflect the electron-withdrawing effects of the nitrogen atoms and the influence of the thiol substituent. These signals typically appear in distinct regions of the spectrum, allowing for unambiguous assignment of each proton environment. The aromatic hydrogen atoms of the 4-chlorophenyl group show characteristic splitting patterns consistent with para-disubstituted benzene rings, where the symmetry creates equivalent hydrogen environments.

Chemical equivalence analysis reveals that the compound contains multiple sets of magnetically equivalent protons. The three hydrogen atoms of the benzyl methylene group are diastereotopic due to the asymmetric environment created by the imidazole ring substitution. The aromatic regions display well-resolved multipicity patterns that provide information about the electronic environment and substitution patterns of the aromatic ring systems.

| Hydrogen Environment | Expected Chemical Shift Range | Multiplicity Pattern |

|---|---|---|

| Imidazole Ring H | 7.0-8.0 ppm | Singlet |

| Benzyl CH₂ | 5.0-5.5 ppm | Singlet |

| Aromatic H (Benzyl) | 7.2-7.4 ppm | Multiplet |

| Aromatic H (Chlorophenyl) | 7.3-7.6 ppm | Doublet |

| Thiol SH | Variable | Broad singlet |

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through analysis of carbon chemical shifts and connectivity patterns. The aromatic carbon atoms exhibit characteristic chemical shifts that distinguish between the different ring systems and substitution patterns. The imidazole carbon atoms show distinct chemical shifts that reflect the electronic effects of the nitrogen atoms and the thiol substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular weight confirmation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 300.81, corresponding to the complete molecular formula C₁₆H₁₃ClN₂S. This molecular ion serves as the starting point for understanding the fragmentation behavior and structural elucidation of the compound.

The fragmentation pattern reveals several characteristic neutral losses that are diagnostic for this structural type. Primary fragmentation typically involves loss of the benzyl group, producing a significant fragment ion that retains the imidazole-chlorophenyl core structure. This fragmentation pathway is favored due to the relative stability of the resulting ion and the accessibility of the benzyl-nitrogen bond cleavage.

Secondary fragmentation processes involve further breakdown of the aromatic ring systems and the imidazole core. The chlorophenyl substituent often undergoes characteristic fragmentation with loss of chlorine atoms or chlorinated aromatic fragments. These fragmentation patterns provide definitive structural information that confirms the substitution pattern and molecular connectivity.

| Fragment Type | Mass-to-Charge Ratio | Structure Assignment |

|---|---|---|

| Molecular Ion | 300.81 | Complete molecule |

| Base Peak | Variable | Most abundant fragment |

| Benzyl Loss | ~210 | Loss of C₇H₇ group |

| Chlorine Loss | ~265 | Loss of Cl atom |

| Imidazole Core | Variable | Central ring retention |

High-resolution mass spectrometry enables accurate mass determination that can distinguish between possible molecular formulas and confirm the elemental composition. The exact mass measurement provides additional confidence in structural assignment and helps eliminate alternative molecular formulas that might have similar nominal masses. This analytical approach is particularly valuable for complex heterocyclic compounds where multiple structural isomers are possible.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations and functional group stretching frequencies. These spectral features serve as fingerprints for structural identification and purity assessment of the compound.

The thiol functional group produces a characteristic absorption band in the sulfur-hydrogen stretching region, typically appearing around 2550-2600 wavenumbers. This absorption is generally weaker than corresponding oxygen-hydrogen stretches but provides definitive evidence for the presence of the thiol functionality. The exact frequency and intensity of this band can provide information about the hydrogen bonding environment and molecular conformation.

Aromatic carbon-carbon stretching vibrations appear in the characteristic fingerprint region between 1400-1600 wavenumbers. These bands correspond to the benzyl and chlorophenyl ring systems and show distinctive patterns that reflect the substitution patterns and electronic environments of the aromatic rings. The imidazole ring contributes additional vibrational modes that are characteristic of nitrogen-containing heterocycles.

| Functional Group | Wavenumber Range | Vibrational Mode |

|---|---|---|

| Thiol S-H Stretch | 2550-2600 cm⁻¹ | Fundamental stretch |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Multiple modes |

| Aromatic C=C Stretch | 1400-1600 cm⁻¹ | Ring vibrations |

| C-Cl Stretch | 700-800 cm⁻¹ | Carbon-halogen |

| Imidazole Ring Modes | 1300-1500 cm⁻¹ | Heterocycle vibrations |

The carbon-chlorine stretching vibration produces a characteristic absorption in the lower frequency region around 700-800 wavenumbers. This band is diagnostic for the presence of aromatic carbon-chlorine bonds and helps confirm the chlorophenyl substitution pattern. The intensity and exact frequency of this absorption provide information about the electronic environment and bonding characteristics of the chlorine substituent.

Propriétés

IUPAC Name |

3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPLZCGHNRMBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657831 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Two-Step Benzylation and Cyclization

A widely adopted method involves sequential benzylation and cyclization. In the first step, 4-chlorophenylglyoxal is condensed with benzylamine in ethanol under reflux (78°C, 12 hours) to form an intermediate imine. Subsequent treatment with thiourea in the presence of hydrochloric acid (HCl) as a catalyst facilitates cyclization to the imidazole-2-thiol core. This method yields approximately 65–70% product, with purity exceeding 90% after recrystallization in ethanol.

Optimization Insights :

-

Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of intermediates.

-

Catalyst Loading : Increasing HCl concentration beyond 10 mol% accelerates cyclization but risks over-acidification, leading to byproducts like disulfides.

One-Pot Cyclocondensation

A streamlined one-pot synthesis eliminates intermediate isolation. Equimolar quantities of 4-chlorobenzaldehyde, benzylamine, and ammonium thiocyanate react in acetic acid at 100°C for 8 hours. The reaction proceeds via formation of a thioamide intermediate, which undergoes cyclization upon dehydration. Yields reach 75–80% with a purity of 85–90% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Variables :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 90–110°C | ↑ Yield above 95°C |

| Ammonium thiocyanate | 1.2 equivalents | Prevents thiocyanate depletion |

| Reaction time | 6–10 hours | Maximizes conversion |

Multi-Component Reaction (MCR) Strategies

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction enables efficient construction of the imidazole ring. A mixture of 4-chlorobenzaldehyde (1 eq), benzyl isocyanide (1 eq), and 2-aminothiophenol (1 eq) reacts in methanol at 60°C for 24 hours. The reaction proceeds via a [3 + 2] cycloaddition mechanism, yielding the target compound in 60–65% yield.

Advantages :

-

Atom-economical with minimal byproducts.

-

Amenable to microwave acceleration (150°C, 30 minutes, 70% yield).

Limitations :

-

Requires anhydrous conditions to prevent hydrolysis of isocyanide.

Post-Functionalization of Imidazole Precursors

Late-stage functionalization offers modularity. For example, 5-(4-chlorophenyl)-1H-imidazole-2-thiol is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 6 hours. This SN2 alkylation achieves 85–90% conversion, with purity >95% after aqueous workup.

Purification Challenges :

-

Residual benzyl bromide necessitates multiple ethyl acetate washes.

-

Silica gel chromatography (ethyl acetate/hexane 1:4) effectively separates mono- and di-benzylated byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances scalability. A prototype system mixes 4-chlorobenzaldehyde (0.5 M), benzylamine (0.55 M), and thiourea (0.6 M) in ethanol at a flow rate of 5 mL/min. The reaction occurs in a heated tubular reactor (100°C, residence time 30 minutes), achieving 80% yield with >99% conversion.

Economic Benefits :

-

50% reduction in solvent usage compared to batch processes.

-

3-fold increase in daily output.

Green Chemistry Innovations

Replacing ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact. In a K₂CO₃-mediated cyclization, CPME achieves comparable yields (78%) while enabling solvent recovery via distillation.

Analytical and Process Control Techniques

In-Line Monitoring

Fourier-transform infrared (FTIR) spectroscopy tracks thiourea consumption (disappearance of νC=S at 1,100 cm⁻¹) and imidazole formation (appearance of νN-H at 3,400 cm⁻¹).

Quality Control Protocols

High-Performance Liquid Chromatography (HPLC) :

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile phase: Acetonitrile/water (70:30), 1 mL/min

-

Retention time: 8.2 minutes

Acceptance Criteria :

-

Purity ≥95% (area normalization)

-

Residual solvents <0.1% (ICH guidelines)

Challenges and Mitigation Strategies

Byproduct Formation

Disulfides : Arise from thiol oxidation. Mitigation includes inert atmosphere (N₂) and adding 1% w/v ascorbic acid as an antioxidant.

Di-benzylated Imidazoles : Controlled stoichiometry (benzyl bromide ≤1.05 eq) minimizes this side product.

Crystallization Optimization

Solvent Screening : Ethanol/water (4:1) achieves 90% recovery with 99% purity. Cooling rate (0.5°C/min) prevents oiling out.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: The compound can be reduced under mild conditions to yield the corresponding imidazole derivative without the thiol group.

Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: De-thiolated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its thiol group can participate in various chemical reactions such as oxidation to form disulfides or sulfonic acids, and reduction to yield de-thiolated derivatives .

| Reaction Type | Products |

|---|---|

| Oxidation | Disulfides, Sulfonic Acids |

| Reduction | De-thiolated Imidazole Derivatives |

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of imidazole compounds exhibit enhanced antibacterial activity compared to traditional antibiotics. For example, studies have shown that modifications to the imidazole structure can yield potent agents against various cancer cell lines .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds, including this thiol derivative, showed significant antibacterial activity against Staphylococcus aureus and E. coli, outperforming standard antibiotics like ampicillin .

Case Study: Cancer Therapeutics

Research indicated that compounds with similar structural motifs were effective against multiple cancer cell lines, suggesting that modifications to the imidazole structure could yield potent anticancer agents .

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its ability to interact with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, which may inhibit enzyme activity or alter protein function. This interaction is crucial for developing drugs targeting specific diseases .

Industrial Applications

The compound is also utilized in the development of novel materials and as a precursor in pharmaceutical synthesis. Its unique properties make it suitable for creating specialized formulations in cosmetics and other industrial applications .

Mécanisme D'action

The mechanism of action of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The benzyl and chlorophenyl groups may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

2.1.1. 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

- Molecular Formula : C₁₇H₁₆N₂S

- Molar Mass : 280.39 g/mol .

- Key Differences: The 4-chlorophenyl group in the target compound is replaced with a 4-methylphenyl group. The methyl substituent is electron-donating, which may reduce electrophilic reactivity compared to the electron-withdrawing chloro group. This substitution also decreases molar mass (280.39 vs.

- Synthesis and Stability : Discontinued commercial status (Biosynth) suggests synthetic challenges or instability under standard storage conditions .

2.1.2. 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

- Molecular Formula : C₁₆H₁₃ClN₂S

- Molar Mass : 300.81 g/mol (identical to the target compound) .

- Key Differences: Substituent positions are reversed: the benzyl group is absent, and the chlorophenyl and methylphenyl groups occupy different positions.

2.1.3. 5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol

- Molecular Formula : C₁₅H₁₀Cl₃N₂S

- Molar Mass : 365.68 g/mol .

- Key Differences: Addition of a second chlorine on the phenyl ring increases molecular weight and lipophilicity.

Benzimidazole Analogs

2.2.1. 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

- Molecular Formula : C₂₀H₁₄Cl₂N₂

- Key Differences: The imidazole ring is replaced with a benzimidazole core, which introduces an additional benzene ring. IR data shows distinct C-N stretching at 1390–1457 cm⁻¹, differing from imidazole-thiol derivatives .

Activité Biologique

1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, along with mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole ring, a benzyl group, and a para-chlorophenyl substituent, with the thiol group playing a crucial role in its reactivity and biological interactions. Its molecular formula is with a molecular weight of 300.81 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values ranging from 16 to 1 µg/mL against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 2 |

The compound's thiol group is believed to interact with cysteine residues in bacterial proteins, potentially leading to inhibition of essential enzymatic functions.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown potential anticancer properties. Studies have indicated that it possesses cytotoxic activity against various cancer cell lines, including:

- Cell Lines Tested : HePG2 (liver cancer), A431 (skin cancer), and others.

- IC50 Values : The compound exhibited IC50 values less than 10 µM in certain assays, indicating strong cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HePG2 | <10 |

| A431 | <10 |

The mechanism of action may involve the formation of covalent bonds with target proteins, disrupting critical signaling pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, which may inhibit enzyme activity or alter protein function.

- Hydrophobic Interactions : The benzyl and chlorophenyl groups enhance binding affinity to hydrophobic pockets in target proteins, increasing the overall efficacy of the compound .

Structure-Activity Relationship (SAR)

The structural features of this compound play a significant role in its biological activity. Variations in the substituents on the imidazole ring can lead to different pharmacological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl and chlorophenyl groups | Antimicrobial, anticancer |

| 5-(4-bromophenyl)-1H-imidazole-2-thiol | Bromine substitution | Altered activity profile |

| 5-(4-fluorophenyl)-1H-imidazole-2-thiol | Fluorine substitution | Varies in biological activity |

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Development : A study demonstrated that derivatives of imidazole compounds, including this thiol derivative, showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .

- Cancer Therapeutics : Research indicated that compounds with similar structural motifs were effective against multiple cancer cell lines, suggesting that modifications to the imidazole structure could yield potent anticancer agents .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol?

The compound is typically synthesized via the Debus-Radziszewski reaction, which involves refluxing benzylamine derivatives, 4-chlorobenzaldehyde, and a thiourea precursor in glacial acetic acid with ammonium acetate as a catalyst. For example, a reflux method using benzylamine, 4-chlorophenyl derivatives, and ammonium acetate at elevated temperatures (3–6 hours) yields the imidazole-thiol scaffold . Purification often involves recrystallization from methanol or toluene to isolate the product.

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key characterization techniques include:

- IR spectroscopy : To identify thiol (-SH) stretches (~2500 cm⁻¹) and imidazole ring vibrations.

- NMR spectroscopy : ¹H NMR confirms benzyl protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–8.1 ppm), while ¹³C NMR verifies the imidazole carbon backbone (δ 120–140 ppm).

- Elemental analysis : Validates purity by comparing experimental and theoretical C, H, N, and S content (e.g., C: 62.1%, H: 3.8%, N: 9.2%, S: 10.5%) .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

Antifungal and antimicrobial assays are common. For example:

- Broth microdilution assays against Candida albicans or Aspergillus fumigatus to determine minimum inhibitory concentrations (MICs).

- Enzyme inhibition studies (e.g., cytochrome P450 or kinase assays) to assess mechanistic interactions .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize synthesis yield?

Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents (e.g., acetic acid) stabilize intermediates. Catalysts like ammonium acetate or p-toluenesulfonic acid improve cyclization efficiency. For instance, using acetic acid as both solvent and catalyst achieved yields >75% in imidazole-thiol syntheses . Design of Experiments (DoE) can systematically optimize parameters like temperature (80–120°C) and molar ratios.

Q. How do molecular docking studies elucidate binding mechanisms?

Docking software (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., fungal CYP51). The thiol group often forms hydrogen bonds with active-site residues, while the 4-chlorophenyl moiety enhances hydrophobic interactions. For example, docking poses of analogous compounds showed binding energies ≤-8.5 kcal/mol, correlating with experimental bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size). Mitigation strategies include:

Q. How does substituent modification influence structure-activity relationships (SAR)?

SAR studies reveal:

- Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance antifungal potency by increasing membrane permeability.

- Benzyl substitution improves metabolic stability compared to alkyl chains. Derivatives with 2-thiophenyl or 4-fluorophenyl groups show reduced activity, highlighting the importance of the 4-chlorophenyl motif .

Q. What methodologies assess environmental persistence and degradation pathways?

Advanced techniques include:

Q. How do polymorphism studies inform crystallization strategies?

Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) reveals packing motifs and hydrogen-bonding networks. For example, analogous imidazoles exhibit triclinic crystal systems with π-π stacking (3.3–3.5 Å distances) stabilizing the lattice. Solvent selection (e.g., methanol vs. acetonitrile) can control polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.